ClCC1=NC(C2=CC=CC(C(N(C)CC)=O)=C2)=NO1
. This indicates that the compound contains a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzamide group substituted with ethyl and methyl groups .
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide is a synthetic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is primarily utilized in proteomics research and has potential applications in various scientific fields due to its unique chemical structure and properties. The molecular formula for this compound is C13H14ClN3O2, and it has a CAS number of 1119449-61-4.
This compound can be sourced from various chemical suppliers such as Santa Cruz Biotechnology and Sigma-Aldrich, which provide it for research purposes. It falls under the classification of organic compounds and specifically belongs to the category of heterocycles due to the presence of nitrogen in its ring structure. The compound is often categorized as an oxadiazole derivative, which is known for its biological activity.
The synthesis of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide typically involves several steps:
The synthesis may require specific conditions such as controlled temperature and pH to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reactions.
The molecular structure of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide features a chloromethyl group attached to a 1,2,4-oxadiazole ring, which is further linked to an N-ethyl-N-methylbenzamide moiety. The compound exhibits a planar structure with distinct functional groups that contribute to its reactivity.
The structural data can be summarized as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography for precise structural determination.
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide can participate in various chemical reactions due to its reactive chloromethyl group:
Reactions involving this compound may require specific solvents and catalysts to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide in biological systems may involve interaction with specific biological targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids.
Experimental studies are necessary to elucidate the exact mechanism and determine its efficacy in biological assays. Such studies may include enzyme inhibition assays or cell-based assays to assess biological activity.
The physical properties include:
Chemical properties include:
Relevant data regarding these properties can be obtained from supplier databases or experimental measurements.
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide has significant applications in scientific research:
The 1,2,4-oxadiazole heterocycle, a five-membered ring incorporating one oxygen and two nitrogen atoms, was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored for nearly 80 years [1]. Its journey into medicinal chemistry began in earnest in the mid-20th century with the identification of its unique bioisosteric properties. Historically termed "furadiazoles," these compounds gained prominence when the first-in-class drug Oxolamine was introduced in the 1960s as an antitussive agent, demonstrating the therapeutic viability of the 1,2,4-oxadiazole scaffold [1]. This breakthrough catalyzed research into diverse biological applications.
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Discovery
Time Period | Key Development | Example Compounds/Drugs |
---|---|---|
1884 | Initial synthesis | Tiemann and Krüger's "azoxime" |
1940s-1960s | Early biological activity studies; First commercial drug | Oxolamine (cough suppressant) |
1980s-2000s | Expansion into multiple therapeutic areas | Prenoxdiazine, Butalamine, Fasiplon |
2011-Present | Discovery of natural derivatives; Multitargeted drug design | Phidianidine A & B (sea slug alkaloids), Pleconaril, Ataluren |
The subsequent four decades witnessed an explosion in the exploration of this heterocycle, driven by its metabolic stability and capacity to mimic ester or amide functionalities while resisting hydrolysis [1] [6]. This bioisosteric equivalence proved invaluable in drug design, particularly when replacing labile carbonyl groups improved pharmacokinetic profiles. Notably, the period from 2000 onwards saw a doubling of scientific interest in 1,2,4-oxadiazole biological applications [1] [2]. Landmark discoveries included the isolation of naturally occurring 1,2,4-oxadiazoles like Phidianidine A and B from the sea slug Phidiana militaris in 2011, exhibiting cytotoxic and receptor agonist activities [1], and quisqualic acid from Quisqualis indica seeds, acting on metabotropic glutamate receptors [1]. Clinically approved drugs incorporating this core include the antiviral Pleconaril, the dystrophy treatment Ataluren, and the anxiolytic Fasiplon [1] [6]. These milestones underscore the scaffold's adaptability across neurological, infectious, inflammatory, and oncological diseases.
Chloromethyl-substituted 1,2,4-oxadiazoles, exemplified by 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide, represent a strategically important subclass within this heterocyclic family. The chloromethyl (-CH₂Cl) group at the 5-position introduces a reactive handle that facilitates further structural diversification, enabling the synthesis of complex derivatives and prodrugs. This versatility is crucial for structure-activity relationship (SAR) studies and optimizing target binding [3] [6]. Compounds like Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1009620-97-6) serve as key synthetic intermediates, leveraging the electrophilic chlorine for nucleophilic displacement reactions with thiols, amines, or alcohols under mild conditions [6]. This reactivity profile allows medicinal chemists to efficiently generate libraries of analogs bearing diverse pharmacophores linked via methylene spacers.
Physicochemically, the chloromethyl group enhances moderate lipophilicity (LogP ~0.60-1.4), balancing membrane permeability with aqueous solubility – properties predicted by SwissADME analyses to favor oral absorption [6] [10]. The polar surface area (PSA ≈ 65 Ų) supports bioavailability per Veber's rules [10]. Furthermore, the electron-withdrawing nature of the chlorine atom subtly influences the electronic distribution of the oxadiazole ring, potentially enhancing hydrogen-bond acceptor capacity at the ring nitrogen atoms and affecting binding interactions with biological targets like enzymes or receptors [3] [4]. This combination of synthetic utility and tunable physicochemical properties underpins the widespread application of chloromethyl-oxadiazoles in designing antibacterials, kinase inhibitors, antiparasitics, and other therapeutic agents.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2